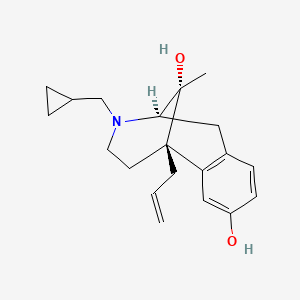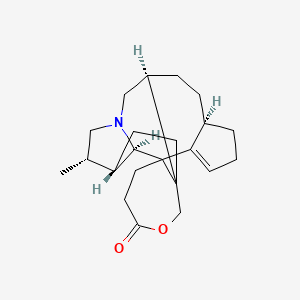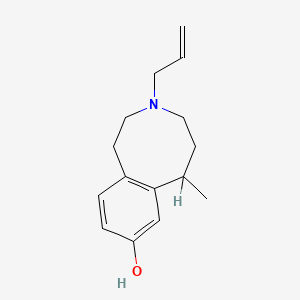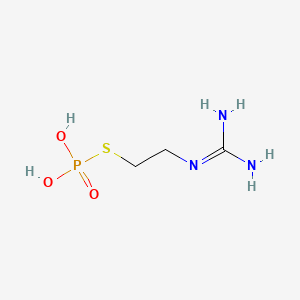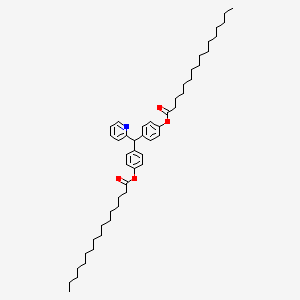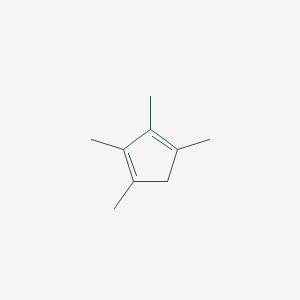
1,2,3,4-Tetramethylcyclopenta-1,3-diene
Overview
Description
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a tetra substituted 1,3-cyclopentadiene . It is an intermediate in the conversion of ethylene to polyenes . It may be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetramethylcyclopenta-1,3-diene involves the dehydration reaction of 2,3,4,5-tetramethyl-2-cyclopentenol . After the reaction, the filtrate is evaporated to remove the solvent to obtain the crude product . The crude product is then vacuum distilled to obtain the target product .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetramethylcyclopenta-1,3-diene is C9H14 . The InChI Key is VNPQQEYMXYCAEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
1,2,3,4-Tetramethylcyclopenta-1,3-diene has been shown to react with hydrochloric acid or ethyl formate to produce ethyl 2,3,4-tetramethylcyclopentadienoate .Physical And Chemical Properties Analysis
1,2,3,4-Tetramethylcyclopenta-1,3-diene has a boiling point of 142 °C and a density of 0.808 g/mL at 25 °C . It is not miscible with water and is sensitive to air and moisture . It has a refractive index of 1.472 .Scientific Research Applications
Organic Building Blocks
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a tetra substituted 1,3-cyclopentadiene . It can be used as an organic building block in the synthesis of various organic compounds .
Synthesis of Resin-Bound Tetramethylcyclopentadienes
This compound participates in the synthesis of resin-bound tetramethylcyclopentadienes . These resin-bound compounds can be used in various applications, including the creation of advanced materials and polymers.
Starting Material for Tricyclic Compounds
1,2,3,4-Tetramethylcyclopenta-1,3-diene may be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione . This tricyclic compound could have potential applications in pharmaceuticals and other chemical industries.
Charge-Transfer Complexes
It can be used in the preparation of new electron donors for charge-transfer complexes. These complexes have applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.
Synthesis of Isomers
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a mixture of isomers . Therefore, it can be used in the study of isomerization reactions and the synthesis of specific isomers for research purposes.
Study of Chemical Properties
The compound can be used in the study of its chemical properties such as its refractive index, boiling point, and density . This can contribute to the understanding of similar compounds and their potential applications.
Mechanism of Action
Target of Action
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a tetrasubstituted 1,3-cyclopentadiene .
Mode of Action
As an organic compound, 1,2,3,4-Tetramethylcyclopenta-1,3-diene can participate in various chemical reactions. It can form stable complexes with metals such as copper and zinc . It can also act as a catalyst, ligand activator, and cross-linking agent .
Biochemical Pathways
1,2,3,4-Tetramethylcyclopenta-1,3-diene is an intermediate in the conversion of ethylene to polyenes . It may also be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione .
Action Environment
1,2,3,4-Tetramethylcyclopenta-1,3-diene is sensitive to air and moisture . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . Environmental factors such as temperature, humidity, and exposure to light can influence its stability and efficacy .
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPQQEYMXYCAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195277 | |
| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetramethylcyclopenta-1,3-diene | |
CAS RN |
4249-10-9 | |
| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)

![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)
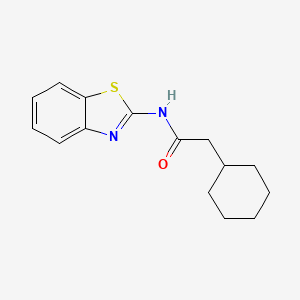
![1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone](/img/structure/B1196993.png)

![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)
